molecular formula C7H12N2O2 B14171489 (2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol CAS No. 927913-00-6

(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol

Cat. No.: B14171489
CAS No.: 927913-00-6
M. Wt: 156.18 g/mol
InChI Key: IBYKFALXCVBTIO-SSDOTTSWSA-N
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Description

(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol is a chemical compound that features an imidazole ring attached to a butane-1,4-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol typically involves the reaction of an appropriate imidazole derivative with a butane-1,4-diol precursor. One common method includes the use of a nucleophilic substitution reaction where the imidazole ring is introduced to the butane-1,4-diol under controlled conditions. The reaction may require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the butane-1,4-diol can be oxidized to form carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride can be employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of butane-1,4-dione derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted butane-1,4-diol derivatives.

Scientific Research Applications

(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl groups in the butane-1,4-diol backbone may also play a role in binding to biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1H-Imidazol-1-yl)ethanol: Similar structure but with a shorter carbon chain.

    (2R)-2-(1H-Imidazol-1-yl)propane-1,3-diol: Similar structure but with a different positioning of the hydroxyl groups.

Uniqueness

(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol is unique due to its specific arrangement of the imidazole ring and the butane-1,4-diol backbone, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

927913-00-6

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(2R)-2-imidazol-1-ylbutane-1,4-diol

InChI

InChI=1S/C7H12N2O2/c10-4-1-7(5-11)9-3-2-8-6-9/h2-3,6-7,10-11H,1,4-5H2/t7-/m1/s1

InChI Key

IBYKFALXCVBTIO-SSDOTTSWSA-N

Isomeric SMILES

C1=CN(C=N1)[C@H](CCO)CO

Canonical SMILES

C1=CN(C=N1)C(CCO)CO

Origin of Product

United States

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